copper(1+);1-ethynyl-4-methoxynaphthalene
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Overview
Description
Copper(1+);1-ethynyl-4-methoxynaphthalene is a compound that combines copper in its +1 oxidation state with 1-ethynyl-4-methoxynaphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);1-ethynyl-4-methoxynaphthalene typically involves the reaction of copper(I) salts with 1-ethynyl-4-methoxynaphthalene under controlled conditions. One common method is to react copper(I) chloride with 1-ethynyl-4-methoxynaphthalene in the presence of a suitable solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);1-ethynyl-4-methoxynaphthalene can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Scientific Research Applications
Copper(1+);1-ethynyl-4-methoxynaphthalene has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which copper(1+);1-ethynyl-4-methoxynaphthalene exerts its effects involves the interaction of the copper(I) ion with various molecular targets. The copper(I) ion can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the ethynyl group can interact with biological molecules, potentially disrupting their function.
Comparison with Similar Compounds
Similar Compounds
- Copper(1+);1-ethynyl-4-hydroxynaphthalene
- Copper(1+);1-ethynyl-4-aminonaphthalene
- Copper(1+);1-ethynyl-4-chloronaphthalene
Uniqueness
Copper(1+);1-ethynyl-4-methoxynaphthalene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
Properties
CAS No. |
61639-33-6 |
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Molecular Formula |
C13H9CuO |
Molecular Weight |
244.75 g/mol |
IUPAC Name |
copper(1+);1-ethynyl-4-methoxynaphthalene |
InChI |
InChI=1S/C13H9O.Cu/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12;/h4-9H,2H3;/q-1;+1 |
InChI Key |
WYMWGZGOHXRCPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C#[C-].[Cu+] |
Origin of Product |
United States |
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